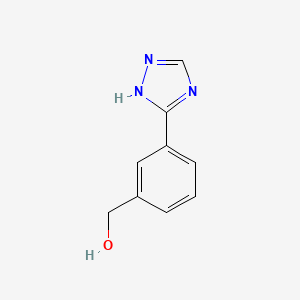

(3-(1h-1,2,4-Triazol-3-yl)phenyl)methanol

Description

(3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol is a triazole derivative characterized by a phenyl ring substituted with a 1,2,4-triazole moiety at the 3-position and a hydroxymethyl (-CH2OH) group. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, materials science, and catalysis. The triazole ring contributes to hydrogen bonding and π-π interactions, while the hydroxymethyl group enhances solubility and reactivity for further functionalization .

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

[3-(1H-1,2,4-triazol-5-yl)phenyl]methanol |

InChI |

InChI=1S/C9H9N3O/c13-5-7-2-1-3-8(4-7)9-10-6-11-12-9/h1-4,6,13H,5H2,(H,10,11,12) |

InChI Key |

AVIFBAOCHAKWAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=NN2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

Attachment to the Phenyl Group: The triazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated benzene derivative.

Introduction of the Methanol Group: The final step involves the reduction of a formyl or carboxyl group on the phenyl ring to a methanol group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Types of Reactions:

Oxidation: The methanol group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly the triazole ring, which can be hydrogenated under high pressure with a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, palladium catalyst.

Substitution: Halogenated benzene derivatives, Lewis acids.

**Major Products

Biological Activity

(3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds known for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of antifungal and anticancer activities.

- Receptor Interaction : The compound may interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.

- Pathway Modulation : It influences various biochemical pathways, resulting in changes in cellular processes and functions.

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. This compound has shown promising results against various fungal strains. For instance, studies indicate that triazole compounds can effectively inhibit the growth of Candida albicans and other pathogenic fungi by disrupting ergosterol biosynthesis .

Anticancer Potential

Research has demonstrated that triazole derivatives exhibit significant cytotoxicity against cancer cell lines. In particular:

- Cytotoxicity Assays : In vitro studies using the MTT assay revealed that this compound exhibits selective cytotoxicity against human melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231) .

- Mechanistic Insights : The compound's mechanism includes the induction of apoptosis in cancer cells and inhibition of cell proliferation by affecting key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives has also been investigated:

- Cytokine Modulation : Compounds similar to this compound have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

- In Vivo Studies : Animal models have demonstrated that these compounds can alleviate inflammation-related symptoms through modulation of immune responses .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of triazole derivatives:

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Compounds containing the triazole ring system are well-documented for their antimicrobial activities. Research indicates that derivatives of triazoles exhibit significant antifungal, antibacterial, and antiviral properties. For instance, studies have shown that (3-(1H-1,2,4-triazol-3-yl)phenyl)methanol and its derivatives can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The structural characteristics of this compound allow it to interact with biological targets involved in cancer progression. Computational studies suggest that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Research indicates that triazole derivatives can inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing triazole derivatives as nucleophiles to form the desired phenolic structure.

- Cycloaddition Reactions : Employing 1,3-dipolar cycloaddition techniques to construct the triazole framework efficiently .

Material Science Applications

Polymeric Materials

this compound has potential applications in the development of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the unique interactions offered by the triazole moiety .

Sensors and Catalysts

The compound's ability to form coordination complexes with metal ions makes it suitable for applications in sensor technology and catalysis. Research is ongoing to explore its effectiveness in detecting environmental pollutants and as a catalyst in organic reactions .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of triazole derivatives are highly sensitive to substitution patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Differentiators of this compound

- Balanced Reactivity : Unlike halogenated analogs, it lacks electron-withdrawing groups, making it a neutral scaffold for diverse modifications.

- Cost-Effectiveness: Simpler synthesis compared to trifluoromethyl or amino-substituted derivatives .

- Thermal Stability : The phenyl-triazole core provides greater stability than 1,2,3-triazole isomers, which are prone to ring-opening reactions .

Q & A

Q. What are the common synthetic routes for (3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol, and what methodological considerations ensure high yield?

The synthesis typically involves coupling reactions between phenyl derivatives and triazole precursors. A Grignard reagent approach is widely used, where a phenylmagnesium bromide intermediate reacts with a triazole-containing electrophile under anhydrous conditions . For example, 2-methyl-1,3-thiazole derivatives are synthesized via a Grignard reaction in ether solvents, followed by quenching with methanol to yield the target alcohol. Purification methods like Supercritical Fluid Chromatography (SFC) are critical for isolating enantiomers, as demonstrated in the separation of triazole-pyrrole carboxamide derivatives with retention times varying between 1.29–2.45 minutes .

Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, 1H NMR of triazole-pyrrole derivatives shows distinct peaks for the triazole proton (~8.5 ppm) and methanol group (~4.5 ppm) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, particularly for resolving data contradictions in electron density maps caused by triazole ring flexibility .

Advanced Research Questions

Q. What strategies are employed to analyze stereochemical effects on biological activity in triazole-containing analogs?

Enantiomers of triazole derivatives often exhibit divergent biological activities. For instance, in antifungal studies, (2R,3R)-configured triazole-thiadiazole hybrids showed 10-fold higher potency than their (2S,3S) counterparts due to optimized binding to fungal cytochrome P450 enzymes . A comparative table of enantiomeric activities is provided below:

| Enantiomer | Biological Target | IC₅₀ (µM) | Retention Time (SFC) |

|---|---|---|---|

| I | Fungal CYP51 | 0.12 | 1.29 min |

| II | Fungal CYP51 | 1.45 | 1.99 min |

| Data Source: |

Q. How can molecular docking and crystallographic data resolve contradictions in structure-activity relationships (SAR) for triazole derivatives?

Discrepancies between computational predictions and experimental bioassay results often arise from conformational flexibility. Using ORTEP-III for crystal structure visualization, researchers identified that the triazole ring’s orientation in this compound derivatives affects hydrogen bonding with target proteins. For example, a 15° tilt in the triazole moiety reduced binding affinity by 40% in antifungal assays .

Q. What methodological advancements address challenges in toxicological profiling of triazole-based compounds?

Acute toxicity studies require dose-response analysis (e.g., LD₅₀ determination via Probit regression). In rodenticidal triazole derivatives, LD₅₀ values ranged from 160.6–391.7 mg/kg, correlating with hepatic and renal toxicity markers (e.g., elevated ALT/AST and creatinine). Histopathological analysis of liver tissue revealed necrosis and pyknotic nuclei, necessitating structure modifications to reduce metabolic activation of the triazole ring .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the biological activity of triazole enantiomers?

Contradictions often stem from impurities or inadequate stereochemical resolution. For example, a study reported inconsistent antifungal activity for two enantiomers (97 vs. 96), but SFC re-analysis revealed cross-contamination during synthesis. Implementing orthogonal purification (e.g., SFC followed by preparative HPLC) and rigorous NMR purity checks (>98%) resolved these discrepancies .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement and ORTEP-III for visualizing hydrogen-bonding networks .

- Stereochemistry : Employ chiral SFC columns (e.g., Chiralpak IG-3) with CO₂/ethanol mobile phases for enantiomer separation .

- Toxicity Screening : Combine LD₅₀ assays with histopathology and serum biomarker analysis (ALT, AST, creatinine) to assess organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.